molecular formula C14H18N4O2 B12265576 [(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine

Cat. No.: B12265576
M. Wt: 274.32 g/mol
InChI Key: DBFRYJYMZNLGAW-UHFFFAOYSA-N
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Description

(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine is a complex organic compound that features a benzodioxin ring fused with a triazole ring

Preparation Methods

The synthesis of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide to produce the final compound .

Chemical Reactions Analysis

(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzodioxin ring, using reagents like sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like cholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and leading to the desired biological effect.

Comparison with Similar Compounds

(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine can be compared to other similar compounds such as:

The uniqueness of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine lies in its dual ring structure, which provides a versatile platform for various chemical modifications and biological applications.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H18N4O2/c1-17(9-14-15-10-16-18(14)2)8-11-3-4-12-13(7-11)20-6-5-19-12/h3-4,7,10H,5-6,8-9H2,1-2H3

InChI Key

DBFRYJYMZNLGAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CN(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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